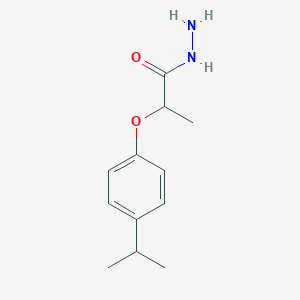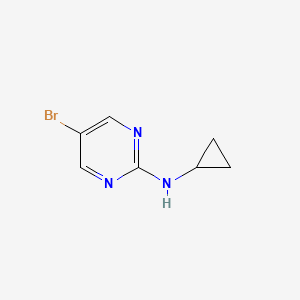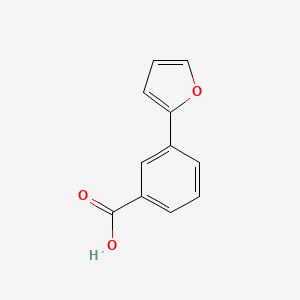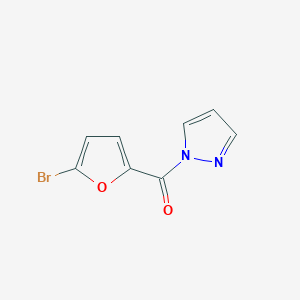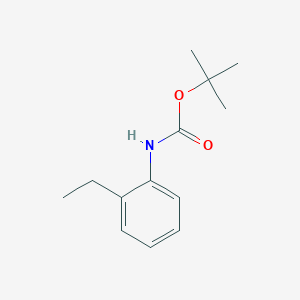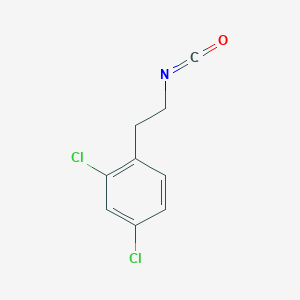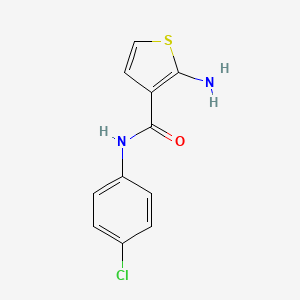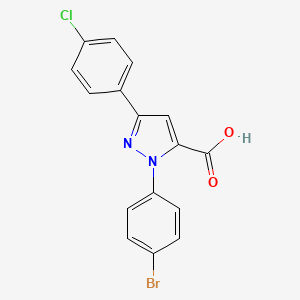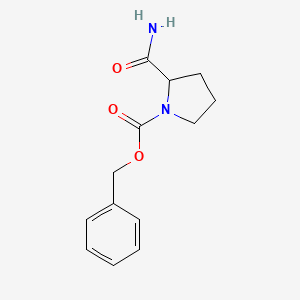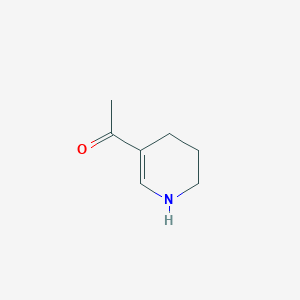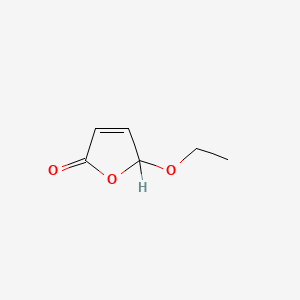![molecular formula C10H9N3S B1335802 1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol CAS No. 59553-09-2](/img/structure/B1335802.png)
1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol” is a chemical compound with the molecular formula C10H9N3S and a molecular weight of 203.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol” consists of 10 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol derivatives have been explored for their potential in synthesizing compounds with significant biological activities. For instance, pyrazolo[1,5-c]quinazolines have been synthesized and tested for various biological activities, including anti-oxidant, anti-inflammatory, and analgesic activities. These compounds have shown promising results in protecting against DNA damage and exhibiting potent anti-inflammatory activity (El-Gazzar et al., 2009). Similarly, novel series of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines have been synthesized, showcasing in vitro cytotoxic activities against human cancer cell lines, revealing the potential of these compounds in anticancer research (Hassan et al., 2017).
Molecular and Structural Chemistry
The structural chemistry of pyrazolo[1,5-c]quinazolines also plays a crucial role in their research applications. For instance, the efficient synthesis of (5RS)-6H-Spiro[pyrazolo[1,5-c]quinazoline-5,4'-thiochroman] under mild conditions has been reported, highlighting the molecular structure and supramolecular assembly of these compounds. Such studies are critical for understanding the chemical properties and potential applications of these molecules in various fields (Quiroga et al., 2015).
Anticancer and Enzymatic Inhibition Studies
Research has been conducted to evaluate the anticancer activities of pyrazolo[1,5-c]quinazoline derivatives. For example, synthesis and evaluation of these compounds as potential antiproliferative agents and Pim-1 kinase inhibitors have been explored, demonstrating their capability to inhibit cancer cell proliferation and specific enzyme activities. This indicates the potential therapeutic applications of these compounds in cancer treatment (Mohareb et al., 2017).
Antimicrobial Activity
Additionally, the antimicrobial activity of new series of tetracyclic pyridone carboxylic acids, related to the structural class of pyrazolo[1,5-c]quinazolines, has been investigated. These studies contribute to the development of new antimicrobial agents capable of combating resistant bacterial strains (Jinbo et al., 1993).
Propriétés
IUPAC Name |
6,10b-dihydro-1H-pyrazolo[1,5-c]quinazoline-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c14-10-12-8-4-2-1-3-7(8)9-5-6-11-13(9)10/h1-4,6,9H,5H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNGLFNKVNNTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN2C1C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391883 |
Source


|
| Record name | 1,10b-dihydropyrazolo[1,5-c]quinazoline-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol | |
CAS RN |
59553-09-2 |
Source


|
| Record name | NSC283475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10b-dihydropyrazolo[1,5-c]quinazoline-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


